molecular formula C7H10Cl2N2O2 B2672863 2,5-Diaminobenzoic acid dihydrochloride CAS No. 1158259-09-6

2,5-Diaminobenzoic acid dihydrochloride

Cat. No.: B2672863
CAS No.: 1158259-09-6
M. Wt: 225.07
InChI Key: DYYLTSSEVZXCSY-UHFFFAOYSA-N
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Description

2,5-Diaminobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diaminobenzoic acid dihydrochloride can be synthesized through the reduction of 2,5-dinitrobenzoic acid. The reduction process typically involves the use of reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under acidic conditions to yield the dihydrochloride salt of 2,5-diaminobenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminobenzoic acid dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield 2,5-dinitrobenzoic acid, while reduction can produce different amine derivatives .

Scientific Research Applications

2,5-Diaminobenzoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diaminobenzoic acid dihydrochloride involves its ability to form complexes with various molecules. In fluorescence assays, for example, the compound reacts with deoxyribose to form a fluorescent complex, which can be detected and quantified. The amino groups in the compound can also participate in hydrogen bonding and other interactions with biological molecules, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminobenzoic acid: Similar to 2,5-diaminobenzoic acid but with amino groups at the 3 and 5 positions.

    2,4-Diaminobenzoic acid: Has amino groups at the 2 and 4 positions.

    2,6-Diaminobenzoic acid: Amino groups are at the 2 and 6 positions.

Uniqueness

2,5-Diaminobenzoic acid dihydrochloride is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2,5-diaminobenzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3H,8-9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYLTSSEVZXCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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